molecular formula C6H4ClNO4S B045322 2-Nitrobenzenesulfonyl chloride CAS No. 1694-92-4

2-Nitrobenzenesulfonyl chloride

Cat. No. B045322
CAS RN: 1694-92-4
M. Wt: 221.62 g/mol
InChI Key: WPHUUIODWRNJLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-nitrobenzenesulfonyl chloride involves chlorosulfonation reactions, starting from nitrobenzene as a precursor. A novel green synthesis approach has been developed to produce 3-nitrobenzenesulfonyl chloride, an analog of 2-nitrobenzenesulfonyl chloride, which significantly reduces the production of acidic waste gases and wastewater by 40%. Using self-produced catalysts and sulfonating agents, this method achieves a product yield of 89.80% (Chen Zhong-xiu, 2009).

Molecular Structure Analysis

The molecular structure and conformational properties of 2-nitrobenzenesulfonyl fluoride, a closely related compound, have been extensively studied using gas-phase electron diffraction and quantum chemical methods. These studies have revealed the existence of three conformers, highlighting the compound's structural versatility and the influence of its molecular geometry on its reactivity (Petrov et al., 2010).

Chemical Reactions and Properties

2-Nitrobenzenesulfonyl chloride participates in various chemical reactions, including the oxidation of benzylic methylene compounds to ketones through the generation of a 2-nitrobenzene peroxysulfonyl radical intermediate. This reaction highlights its utility in oxidizing substrates containing benzylic methylene groups under mild conditions (Yong Hae Kim et al., 1989).

Scientific Research Applications

  • Oxidation of Benzylic Methylene Compounds : It is used in the oxidation of benzylic methylene compounds to ketones, proving effective under mild conditions (Yong Hae Kim, Kyoung Soo Kim, & Hyeon-Kyu Lee, 1989).

  • Oxidative Decarboxylation in Pharmaceutical Applications : The compound facilitates oxidative decarboxylation of arylacetic acids, a method valuable for synthesizing pharmaceutical compounds (Yong Il Kim & Yong Hae Kim, 1998).

  • Synthesis of Nitrogenous Heterocycles : It is employed in the intramolecular arylation of 2-nitrobenzenesulfonamides for synthesizing various nitrogenous heterocycles (Eva Schütznerová & V. Krchňák, 2017).

  • Detection of Estrogens in Biological Fluids : It has applications in liquid chromatography-mass spectrometry (LC-MS) for detecting estrogens in biological fluids, aiding in medical diagnostics (T. Higashi et al., 2006).

  • Photoluminescent Polymer Development : The compound is used in synthesizing Poly[N-(4-nitrobenzenesulfonyl)-2-ethynylpyridinium chloride], a photoluminescent polymer with potential in electrochemical applications (Y. Gal et al., 2015).

  • Solid-Phase Synthesis : It plays a role in solid-phase synthesis, acting as an intermediate in chemical transformations to yield diverse scaffolds (Veronika Fülöpová & M. Soural, 2015).

  • Analytical Chemistry : 2-Nitrobenzenesulfonyl chloride is used in analytical methods for determining its concentration with high recovery and accuracy (Li Zhong-sheng, 2008).

  • Synthesis of Medicinal Compounds : It is utilized in the synthesis of Clopidrogel, an antiplatelet drug (Yinghua Li, Hong-wu Xu, & Liuxue Zhang, 2012).

Safety And Hazards

2-Nitrobenzenesulfonyl chloride causes severe skin burns and eye damage . It is classified as Skin Corrosion 1B and Serious Eye Damage 1 . Contact with water liberates toxic gas . It is also classified as hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

2-Nitrobenzenesulfonyl chloride is a promising compound in the field of organic synthesis . It has been used in the synthesis of a variety of nitrogen-containing compounds , and its use in the synthesis of medium-sized cyclic amines has been described . It is also used in the preparation of renin inhibitors .

properties

IUPAC Name

2-nitrobenzenesulfonyl chloride
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InChI

InChI=1S/C6H4ClNO4S/c7-13(11,12)6-4-2-1-3-5(6)8(9)10/h1-4H
Source PubChem
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InChI Key

WPHUUIODWRNJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H4ClNO4S
Source PubChem
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DSSTOX Substance ID

DTXSID4061888
Record name Benzenesulfonyl chloride, 2-nitro-
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Molecular Weight

221.62 g/mol
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Physical Description

Light yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name 2-Nitrobenzenesulfonyl chloride
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Product Name

2-Nitrobenzenesulfonyl chloride

CAS RN

1694-92-4
Record name 2-Nitrobenzenesulfonyl chloride
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Record name Benzenesulfonyl chloride, 2-nitro-
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Record name 2-nitrobenzenesulphonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
830
Citations
VM Petrov, NI Giricheva, GV Girichev… - Journal of Structural …, 2011 - Springer
… Keywords: 2-nitrobenzenesulfonyl chloride, conformer, molecular structure, internal rotation, … and conformational features of the 2-nitrobenzenesulfonyl chloride (2-NBSC) molecule. …
Number of citations: 4 link.springer.com
U Oguz, ML McLaughlin, FR Fronczek - … Crystallographica Section C …, 2000 - scripts.iucr.org
… Under an argon atmosphere, 2-nitrobenzenesulfonyl chloride (2.5 equivalents, 19.94 g, 0.09 mol) was added slowly to a stirred solution of DIEA (3 equivalents, 18.81 ml, 0.108 mol) and …
Number of citations: 3 scripts.iucr.org
S Zhersh, O Lukin, V Matvienko, A Tolmachev - Tetrahedron, 2010 - Elsevier
… A nitration of m-fluoronitrobenzenesulfonyl chloride 21 (Scheme 2) gave rise to the known 5-fluoro-2-nitrobenzenesulfonyl chloride 6 5 while no traces of compound 4 were isolated. …
Number of citations: 6 www.sciencedirect.com
TP Atanasova, S Riley, SM Biros, RJ Staples… - Acta Crystallographica …, 2015 - scripts.iucr.org
… The title compound, C 14 H 13 NO 5 S, was synthesized via a nucleophilic substitution reaction between 3,5-dimethylphenol and 2-nitrobenzenesulfonyl chloride. The aromatic rings …
Number of citations: 3 scripts.iucr.org
YH Kim, HK Lee - Chemistry Letters, 1987 - journal.csj.jp
… oxidized into the corresponding sulfones, in excellent yields under mild conditions, by 2-nitrobenzene peroxysulfur intermediate yenerated in situ from 2-nitrobenzenesulfonyl chloride …
Number of citations: 9 www.journal.csj.jp
EN Givens, H Kwart - Journal of the American Chemical Society, 1968 - ACS Publications
… for o-nitrobenzenesulfenyl chlorides (eq 2) could not be determined by the iodometric method because of ready oxidation of iodide ion bythe 2-nitrobenzenesulfonyl chloride products.…
Number of citations: 21 pubs.acs.org
HK Yong, CC Bong, SC Hae - Tetrahedron letters, 1985 - Elsevier
… substituted-thioureas, -thioamides and -thiocarbamates were found to react with a peroxysulfur intermediate (3) which is generated by the treatment of 2-nitrobenzenesulfonyl chloride …
Number of citations: 42 www.sciencedirect.com
M Artico, R Silvestri, S Massa, AG Loi… - Journal of Medicinal …, 1996 - ACS Publications
… After 15 min the suspension was cooled on an ice bath and then treated by dropping with a solution of 2-nitrobenzenesulfonyl chloride (22.16, 0.10 mol) in dry THF (210 mL). Stirring …
Number of citations: 149 pubs.acs.org
YI Kim, YH Kim - Tetrahedron letters, 1998 - Elsevier
… In a typical experiment, to the heterogeneous potassium superoxide solution (639 mg, 9 mmole, CH3CN, 5 ml) was added a solution of 2-nitrobenzenesulfonyl chloride (663 rag, 3 …
Number of citations: 23 www.sciencedirect.com
HK Lee, KS Kim, JC Kim, YH Kim - Chemistry Letters, 1988 - journal.csj.jp
… superoxide itself, were readily oxidized to the corresponding arene oxides by a 2-nitrobenzene sulfonylperoxyl radical intermediate (A) generated from 2-nitrobenzenesulfonyl chloride …
Number of citations: 6 www.journal.csj.jp

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